molecular formula C14H22N5O13P3 B12810998 Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-3'-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- CAS No. 131673-54-6

Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-3'-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-

Cat. No.: B12810998
CAS No.: 131673-54-6
M. Wt: 561.27 g/mol
InChI Key: PZIDXXPHORPBKG-QJPTWQEYSA-N
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Description

Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- is a synthetic nucleoside analog It is structurally similar to thymidine triphosphate, a natural nucleotide involved in DNA synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- typically involves multiple steps:

    Starting Material: The synthesis begins with thymidine, a naturally occurring nucleoside.

    Modification of the Sugar Moiety: The 3’-hydroxyl group of thymidine is replaced with a 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl) group

    Phosphorylation: The 5’-hydroxyl group of the modified thymidine is then phosphorylated to form the triphosphate moiety. This step typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further modification of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the triazole ring.

Scientific Research Applications

Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleic acids.

    Biology: The compound is used in studies of DNA replication and repair, as well as in the development of new diagnostic tools and therapeutic agents.

    Industry: The compound can be used in the development of new materials and technologies, such as biosensors and nanotechnology.

Mechanism of Action

The mechanism of action of Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into DNA during replication. The modified nucleotide can inhibit DNA polymerase activity, leading to the termination of DNA synthesis. This makes it a useful tool in studying DNA replication and repair mechanisms, as well as in the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Thymidine triphosphate: A natural nucleotide involved in DNA synthesis.

    2’-Deoxyadenosine 5’-triphosphate: Another natural nucleotide used in DNA synthesis.

    2’-Deoxyguanosine 5’-triphosphate: A natural nucleotide involved in DNA synthesis.

    2’-Deoxycytidine 5’-triphosphate: A natural nucleotide used in DNA synthesis.

Uniqueness

Thymidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-3’-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)- is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This modification allows for specific interactions with DNA polymerases and other enzymes, making it a valuable tool in biochemical research and therapeutic development.

Properties

CAS No.

131673-54-6

Molecular Formula

C14H22N5O13P3

Molecular Weight

561.27 g/mol

IUPAC Name

[[(2S,3S,5R)-3-(4,5-dimethyltriazol-1-yl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C14H22N5O13P3/c1-7-5-18(14(21)15-13(7)20)12-4-10(19-9(3)8(2)16-17-19)11(30-12)6-29-34(25,26)32-35(27,28)31-33(22,23)24/h5,10-12H,4,6H2,1-3H3,(H,25,26)(H,27,28)(H,15,20,21)(H2,22,23,24)/t10-,11+,12+/m0/s1

InChI Key

PZIDXXPHORPBKG-QJPTWQEYSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C(=C(N=N3)C)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C(=C(N=N3)C)C

Origin of Product

United States

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